molecular formula C19H22N2O B14702878 4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)- CAS No. 23699-84-5

4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)-

Cat. No.: B14702878
CAS No.: 23699-84-5
M. Wt: 294.4 g/mol
InChI Key: QCEHDADBIVGNDY-UHFFFAOYSA-N
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Description

4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)- is a complex organic compound with a unique structure that includes a benzo-fused oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives .

Scientific Research Applications

4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo-fused oxazoles and related heterocyclic structures. Examples include:

Uniqueness

The uniqueness of 4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)- lies in its specific structural features and the resulting chemical and biological properties.

Properties

CAS No.

23699-84-5

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

5-methyl-2-(1-methylpiperidin-4-ylidene)-6-oxa-4-azatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene

InChI

InChI=1S/C19H22N2O/c1-13-20-19-17(22-13)8-7-14-5-3-4-6-16(14)18(19)15-9-11-21(2)12-10-15/h3-6H,7-12H2,1-2H3

InChI Key

QCEHDADBIVGNDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)CCC3=CC=CC=C3C2=C4CCN(CC4)C

Origin of Product

United States

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